3-Chloro-4-methylphenyl isocyanate
Overview
Description
3-Chloro-4-methylphenyl isocyanate, also known as 2-chloro-4-isocyanato-1-methylbenzene, is an organic compound with the molecular formula C8H6ClNO. It is a colorless liquid with an acrid odor and is denser than water. This compound is primarily used as an intermediate in the synthesis of various chemicals .
Mechanism of Action
Target of Action
3-Chloro-4-methylphenyl isocyanate is an organic compound containing an isocyanate group . Isocyanates are highly reactive molecules that can bind to a variety of biological targets, including proteins, DNA, and cellular membranes .
Mode of Action
The isocyanate group in this compound can react with nucleophilic groups in biological molecules, such as the -OH group in alcohols, the -NH2 group in amines, and the -SH group in thiols . This reaction can lead to changes in the structure and function of these molecules, potentially disrupting normal cellular processes .
Biochemical Pathways
Given the reactivity of isocyanates, it is likely that this compound could interfere with a wide range of biochemical processes .
Pharmacokinetics
Isocyanates in general are known to be rapidly absorbed and distributed throughout the body, and they can be metabolized and excreted in various forms .
Result of Action
Exposure to this compound can cause irritation to the skin, eyes, and mucous membranes, and it is toxic by ingestion, inhalation, and skin absorption . It can also cause respiratory sensitization, leading to allergy or asthma symptoms or breathing difficulties if inhaled .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, it is flammable and can decompose in water, releasing flammable, toxic, or corrosive gases . It is also sensitive to heat, and containers may explode when heated or if contaminated with water .
Biochemical Analysis
Biochemical Properties
3-Chloro-4-methylphenyl isocyanate plays a crucial role in various biochemical reactions. It is known to interact with a wide range of biomolecules, including enzymes, proteins, and other cellular components. The compound reacts with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides, often resulting in the release of toxic gases . These interactions can lead to the formation of stable or reactive intermediates, which can further participate in biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It can cause severe irritation to the skin, eyes, and mucous membranes upon contact . Inhalation or ingestion of the compound can lead to toxic effects, including respiratory distress and systemic toxicity . At the cellular level, this compound can disrupt cell signaling pathways, alter gene expression, and affect cellular metabolism. These disruptions can lead to cell death or dysfunction, depending on the concentration and duration of exposure.
Molecular Mechanism
The molecular mechanism of action of this compound involves its reactivity with nucleophilic sites on biomolecules. The isocyanate group (-N=C=O) in the compound can form covalent bonds with amino groups in proteins, leading to the formation of urea derivatives . This covalent modification can inhibit enzyme activity, alter protein function, and disrupt cellular processes. Additionally, the compound can induce oxidative stress by generating reactive oxygen species (ROS), further contributing to cellular damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to decompose in water, releasing toxic and flammable gases . This decomposition can affect the stability and efficacy of the compound in experimental setups. Long-term exposure to this compound can lead to chronic toxicity, affecting cellular function and viability. Studies have shown that the compound can cause persistent cellular damage, even after the initial exposure has ceased.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild irritation and transient effects. At higher doses, it can lead to severe toxicity, including respiratory distress, systemic toxicity, and death . Animal studies have shown that there is a threshold dose above which the toxic effects of this compound become pronounced. These studies also highlight the potential for cumulative toxicity with repeated exposure.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can undergo hydrolysis to form amines and carbon dioxide . The compound can also participate in oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, affecting metabolic flux and metabolite levels. The involvement of this compound in these pathways highlights its potential to disrupt normal cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can diffuse across cell membranes and accumulate in various cellular compartments . It can also interact with transport proteins and binding sites, affecting its localization and distribution. The accumulation of this compound in specific tissues can lead to localized toxicity and cellular damage.
Subcellular Localization
This compound is known to localize in specific subcellular compartments, including the cytoplasm and organelles . The compound can be directed to these compartments through targeting signals and post-translational modifications. Once localized, this compound can exert its effects on cellular function and activity. The subcellular localization of the compound is crucial for understanding its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-methylphenyl isocyanate can be synthesized through the photochemical degradation of linuron . Another common method involves the reaction of 3-chloro-4-methylphenylamine with phosgene (COCl2) under controlled conditions to produce the isocyanate .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the phosgenation of the corresponding amine. This process requires stringent safety measures due to the hazardous nature of phosgene .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-methylphenyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 3-chloro-4-methylphenylamine and carbon dioxide.
Reaction with Alcohols: Forms urethanes when reacted with alcohols.
Reaction with Amines: Produces urea derivatives when reacted with amines.
Common Reagents and Conditions:
Water: Hydrolysis reaction.
Alcohols: Reaction to form urethanes.
Amines: Reaction to form urea derivatives.
Major Products:
3-Chloro-4-methylphenylamine: Formed from hydrolysis.
Urethanes: Formed from reactions with alcohols.
Urea Derivatives: Formed from reactions with amines.
Scientific Research Applications
3-Chloro-4-methylphenyl isocyanate is used in various scientific research applications, including:
Comparison with Similar Compounds
- 4-Chlorophenyl isocyanate
- 3,5-Dichlorophenyl isocyanate
- 3-Methylbenzyl isocyanate
- 4-Bromophenyl isocyanate
- 4-Fluorobenzyl isocyanate
Comparison: 3-Chloro-4-methylphenyl isocyanate is unique due to the presence of both a chlorine atom and a methyl group on the phenyl ring. This combination of substituents influences its reactivity and the types of products formed in its reactions. Compared to other isocyanates, it offers a distinct balance of reactivity and stability, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
2-chloro-4-isocyanato-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTKKMZDESVUEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Record name | 3-CHLORO-4-METHYLPHENYL ISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2897 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067390 | |
Record name | 3-Chloro-4-methylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-chloro-4-methylphenyl isocyanate appears as a colorless liquid with an acrid odor. Denser than water. Contact may irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. | |
Record name | 3-CHLORO-4-METHYLPHENYL ISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2897 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
28479-22-3, 51488-20-1 | |
Record name | 3-CHLORO-4-METHYLPHENYL ISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2897 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3-Chloro-4-methylphenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28479-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-chloro-4-isocyanato-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028479223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-4-methylphenylisocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051488201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 2-chloro-4-isocyanato-1-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Chloro-4-methylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-p-tolyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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